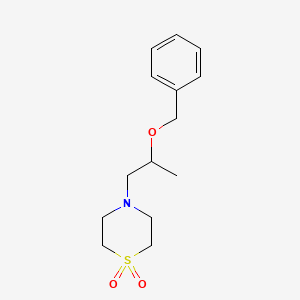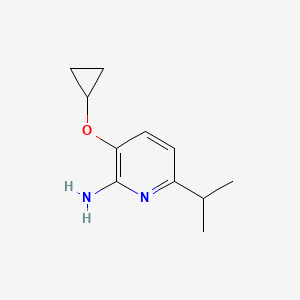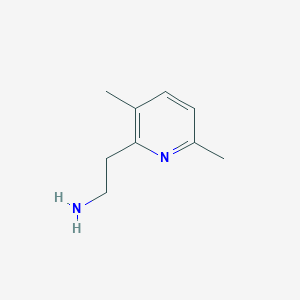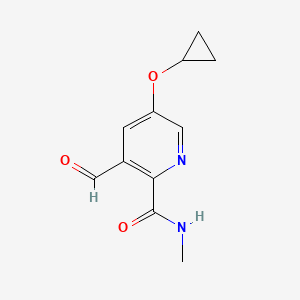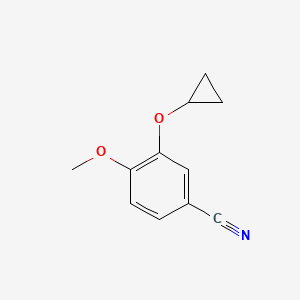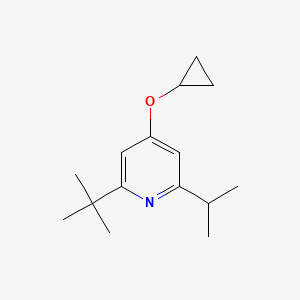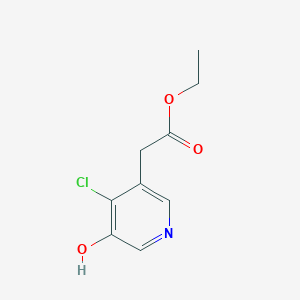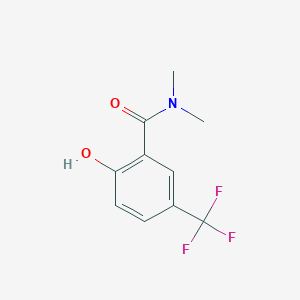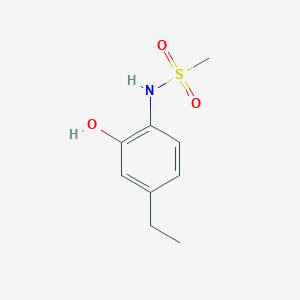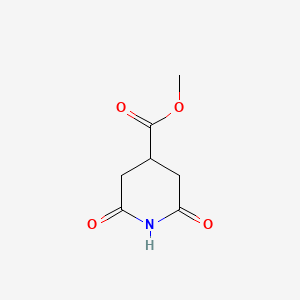
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile typically involves the reaction of 5-chloro-3-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Chloro-3-methylpyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-YL)acetonitrile
- 2-(5-Methylpyridin-2-YL)acetonitrile
- (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents can result in distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
2-(5-chloro-3-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |
Clave InChI |
NPOIFANVHWELEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
